Product packaging for 3,5-Dibromo-2-ethoxythiophene(Cat. No.:)

3,5-Dibromo-2-ethoxythiophene

Cat. No.: B8397191
M. Wt: 285.99 g/mol
InChI Key: TYZCDERNMOBOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-ethoxythiophene is a high-value chemical intermediate designed for advanced organic synthesis and materials science research. This compound features two bromine atoms on the thiophene ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create complex biaryl structures for pharmaceutical and materials applications . The ethoxy group at the 2-position acts as an electron-donating substituent, which can fine-tune the electronic properties of the resulting molecules, a critical factor in developing organic semiconductors and conductive polymers . In medicinal chemistry, derivatives based on the 2-aminothiophene scaffold have demonstrated significant antiproliferative activity against a wide panel of cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and induction of apoptosis . As a key building block, our this compound enables researchers to efficiently synthesize novel compounds for screening against these biological targets. The product is offered with high purity and is stabilized for storage in a dark, cool place under an inert atmosphere. Please Note: This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2OS B8397191 3,5-Dibromo-2-ethoxythiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2OS

Molecular Weight

285.99 g/mol

IUPAC Name

3,5-dibromo-2-ethoxythiophene

InChI

InChI=1S/C6H6Br2OS/c1-2-9-6-4(7)3-5(8)10-6/h3H,2H2,1H3

InChI Key

TYZCDERNMOBOOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(S1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo 2 Ethoxythiophene and Its Precursors

Conventional Synthetic Routes: Optimization and Yield Enhancement

Conventional methods for synthesizing 3,5-Dibromo-2-ethoxythiophene typically rely on well-established organic reactions. The primary strategies involve either the direct halogenation of an ethoxy-substituted thiophene (B33073) precursor or the etherification of a pre-halogenated thiophene ring. Optimization of these routes focuses on improving reaction yields, minimizing side products, and simplifying purification processes.

Halogenation Strategies for Thiophene Rings

The introduction of bromine atoms onto the thiophene ring is a critical step in the synthesis of this compound. The electron-donating nature of the ethoxy group at the C2 position directs electrophilic substitution primarily to the C5 and C3 positions.

A common and effective method for the selective dibromination of activated thiophene rings is the use of N-Bromosuccinimide (NBS). This reagent is favored for its ability to provide a low concentration of bromine in the reaction medium, which helps to control the reaction and prevent over-bromination or the formation of undesired isomers. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of chloroform (B151607) and acetic acid, often at reduced temperatures to manage the reaction's exothermicity. For instance, the synthesis of analogous 2,5-dibromo-3-substituted thiophenes has been successfully achieved using NBS in THF at 0°C.

Alternatively, direct bromination using molecular bromine (Br₂) can be employed, though it is a more aggressive method that requires careful stoichiometric control to achieve the desired dibrominated product without forming the tribromo- or tetrabromo-thiophene byproducts. Another approach involves using a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). This system generates bromine in situ and has been used for the dibromination of 3-alkylthiophenes, resulting in high yields.

Table 1: Comparison of Halogenation Reagents for Thiophene Derivatives

Reagent Typical Solvent Conditions Reported Yields (for analogous compounds) Key Features
N-Bromosuccinimide (NBS) Tetrahydrofuran (THF) 0°C to Room Temp. 86-90% High selectivity, milder conditions.
Bromine (Br₂) Acetic Acid, Chloroform 0-10°C Variable, risk of over-bromination Highly reactive, requires precise control.

Etherification Techniques for Hydroxythiophenes

An alternative synthetic pathway involves the etherification of a 3,5-dibromo-2-hydroxythiophene precursor. 2-Hydroxythiophenes exist in equilibrium with their more stable tautomeric form, thiophen-2(5H)-one. The etherification is typically performed via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic thiophenolate, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate.

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are effective for deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often in a polar solvent like acetone, which may require longer reaction times or heating. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the aqueous and organic phases, improving efficiency and yield, particularly when using inorganic bases.

Stepwise vs. One-Pot Synthesis Approaches

The synthesis of this compound is inherently a multi-step process. A typical stepwise approach would be:

Synthesis of 2-ethoxythiophene (B3051847): Etherification of 2-hydroxythiophene or a related precursor.

Dibromination: Halogenation of 2-ethoxythiophene using a suitable brominating agent like NBS to yield the final product.

Alternatively, a route could begin with the bromination of thiophene itself:

Synthesis of 2,3,5-tribromothiophene (B1329576): This can be achieved by reacting thiophene with an excess of bromine.

Selective debromination/substitution: The more reactive α-bromines (at C2 and C5) can be selectively removed or substituted. It is possible to selectively remove the α-bromines from 2,3,5-tribromothiophene using zinc dust in acetic acid to produce 3-bromothiophene, demonstrating the differential reactivity of the halogen positions. A nucleophilic substitution with sodium ethoxide could potentially replace the C2 bromine, although this might require specific catalysts or conditions to favor substitution over elimination or reaction at other sites.

A one-pot synthesis streamlines the process by performing multiple reaction steps in the same vessel without isolating intermediates. While a direct one-pot synthesis for this compound is not widely documented, related one-pot syntheses for other highly substituted thiophenes have been developed. For example, methods exist for creating trisubstituted thiophenes from thiomorpholides and α-halo ketones in a single step. Applying this principle, a hypothetical one-pot process could involve the in situ generation of a reactive thiophene precursor followed by sequential halogenation and etherification, although this would present significant challenges in controlling selectivity.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of principles that reduce environmental impact. For the synthesis of this compound and its precursors, green chemistry approaches focus on eliminating hazardous solvents and employing catalytic methods to improve atom economy and selectivity.

Solvent-Free Reactions

Solvent-free, or solid-supported, reactions represent a significant advancement in green chemistry. These reactions are often facilitated by microwave irradiation, which can dramatically reduce reaction times and increase yields. For the synthesis of substituted thiophenes, microwave-assisted thio-Claisen rearrangements have been successfully performed under solvent-free conditions. In this method, reactants are supported on an inert solid matrix like silica (B1680970) gel or alumina, and the reaction is driven by microwave energy. This approach avoids the use of high-boiling, toxic solvents like o-dichlorobenzene or quinoline, which are common in traditional thermal rearrangements, and simplifies product work-up.

Catalytic Methodologies for Enhanced Selectivity

Catalytic methods offer a pathway to more efficient and selective syntheses. Metal-catalyzed reactions, in particular, are powerful tools for the functionalization of heterocyclic rings like thiophene.

Palladium-catalyzed cross-coupling and C-H functionalization reactions are at the forefront of modern synthetic strategies. For instance, palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the direct vicinal difunctionalization of thiophenes, allowing for the selective introduction of functional groups at the C4 and C5 positions. While direct application to the target molecule would need specific development, these catalytic systems provide a framework for highly selective functionalization that would be difficult to achieve with classical electrophilic substitution.

Furthermore, metal-catalyzed heterocyclization reactions provide atom-economical routes to the thiophene ring itself. For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. The use of ionic liquids like BmimBF₄ as a solvent in these catalytic systems allows for the recycling of the catalyst, further enhancing the green credentials of the process.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Thiophene
2-Ethoxythiophene
3,5-Dibromo-2-hydroxythiophene
Thiophen-2(5H)-one
2,3,5-Tribromothiophene
3-Bromothiophene
2-Bromothiophene
3,4-Dibromothiophene
Tetrabromothiophene
4,5-Dibromo-2-thiophenecarboxylic acid
3-Hexylthiophene
2,5-Dibromo-3-hexylthiophene (B54134)
3-Thiophenemethanol
1-Mercapto-3-yn-2-ols
N-Bromosuccinimide (NBS)
Bromine
Hydrobromic acid
Hydrogen peroxide
Ethyl iodide
Diethyl sulfate
Sodium hydride
Potassium carbonate
Tetrabutylammonium bromide (TBAB)
Sodium ethoxide
Thiomorpholides
o-Dichlorobenzene
Quinoline
Norbornene (NBE)
BmimBF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate)
Zinc
Acetic acid
Tetrahydrofuran (THF)
Chloroform
Dimethylformamide (DMF)
Acetone
Silica gel

Unveiling the Synthesis and Purification of this compound for Research Applications

The chemical compound this compound is a key intermediate in the synthesis of various functionalized thiophene derivatives utilized in materials science and pharmaceutical research. This article focuses on the synthetic methodologies for this compound and its precursors, including modern techniques such as microwave and sonochemical assistance. Furthermore, it details the common purification and isolation protocols employed in academic laboratories and touches upon the considerations for scaling up its production for research needs.

The synthesis of this compound typically involves the bromination of a suitable precursor, 2-ethoxythiophene. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as a brominating agent.

A plausible synthetic route starts with the commercially available 2-ethoxythiophene. The bromination is generally carried out by reacting 2-ethoxythiophene with two equivalents of NBS in a suitable solvent, such as N,N-dimethylformamide (DMF). The reaction is typically performed at a low temperature, such as 0°C, and then allowed to warm to room temperature and stirred for several hours to ensure complete dibromination at the 3 and 5 positions of the thiophene ring.

The synthesis of a similar compound, 2,5-dibromo-3-hexylthiophene, has been reported with a yield of 97% using a solution of hydrobromic acid and hydrogen peroxide chemicalbook.com. Another related compound, 2,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene, was synthesized from its thiophene precursor using NBS in DMF, affording the product as a yellow oil rsc.org. These examples suggest that the bromination of 2-ethoxythiophene with NBS is a high-yielding and reliable method.

A general procedure for the synthesis of 2,5-dibrominated-3-substituted thiophenes involves dissolving the 3-substituted thiophene in dry DMF under a nitrogen atmosphere, cooling the solution to 0°C, and then adding a solution of NBS in DMF dropwise. The reaction mixture is then stirred overnight at room temperature. The workup typically involves quenching with water and extraction with an organic solvent like diethyl ether. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product rsc.org.

Microwave and Sonochemical Assistance in Synthesis

Modern synthetic techniques such as microwave irradiation and sonochemistry have been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiophenes ijpsjournal.comnih.govsemanticscholar.orgjocpr.com.

Sonochemical Assistance: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates jocpr.com. Ultrasound has been successfully used for the bromination of various organic compounds, including acetophenones, using NBS nih.gov. A novel, fast, and convenient method for the bromination of thiophenes and oligothiophenes with NBS using ultrasonic irradiation has been reported, highlighting that the yield of bromothiophenes is dependent on the initial thiophene structure and the solvent used. This suggests that sonication could be a viable method to enhance the synthesis of this compound.

Purification and Isolation Methodologies in Academic Laboratories

The purification of this compound from the crude reaction mixture is crucial to obtain a product of high purity for subsequent research applications. The most common techniques employed in academic laboratories are column chromatography and recrystallization.

Chromatographic Techniques for Separation

Column chromatography is a widely used method for the purification of organic compounds. For brominated thiophenes, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and moderately polar solvents, such as hexanes and diethyl ether or dichloromethane, is often used.

For instance, the purification of 2,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene was achieved using column chromatography with a 1:1 mixture of diethyl ether and hexanes as the eluent rsc.org. Similarly, 3,4-Dibromo-2-(cyclopropylmethyl)thiophene was purified by flash chromatographic separation chemicalbook.com. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Recrystallization and Distillation Protocols

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent. While specific recrystallization data for this compound is not detailed in the available literature, for similar solid brominated thiophene derivatives, solvents like methanol (B129727) or ethanol (B145695) could be suitable candidates.

Distillation can be employed if the product is a liquid with a sufficiently high boiling point and is thermally stable. Vacuum distillation is often preferred for high-boiling compounds to prevent decomposition. For example, 2,3,5-tribromothiophene can be purified by fractional distillation under reduced pressure orgsyn.org.

Scale-Up Considerations for Research Applications

Transitioning a synthetic procedure from a laboratory scale to a larger scale for research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the synthesis of halogenated thiophenes, moving to a larger scale may necessitate a shift in the chosen synthetic route. For instance, while a lithiation method might offer higher yields, it requires significant investment in refrigeration equipment. A Grignard-based route, on the other hand, might be more practical for smaller pilot-scale operations as it can be performed in conventional equipment organic-chemistry.org.

The choice of reagents also becomes more critical on a larger scale. While NBS is a convenient brominating agent in the lab, its cost and the generation of succinimide (B58015) as a byproduct might be concerns for larger quantities. Alternative brominating agents might be considered.

Heat management is another crucial aspect. Bromination reactions are often exothermic, and on a larger scale, efficient heat dissipation is necessary to control the reaction temperature and prevent runaway reactions. The use of jacketed reactors with controlled cooling systems is standard practice.

Furthermore, the workup and purification procedures need to be adapted for larger quantities. Large-scale extractions can be cumbersome, and alternative methods like continuous liquid-liquid extraction might be more efficient. Similarly, purification by column chromatography can be challenging and costly to scale up. Developing efficient recrystallization or distillation protocols is often preferred for larger quantities. The use of microreactors for continuous flow synthesis has been shown to be advantageous for the bromination of thiophene, offering high selectivity, excellent yields, and significantly reduced reaction times, which could be a viable strategy for scaling up production researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Ethoxythiophene

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The thiophene ring is generally more reactive than benzene towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or arenium ion). wikipedia.orgresearchgate.net The outcome of such reactions on 3,5-Dibromo-2-ethoxythiophene is dictated by the electronic and steric influences of the substituents.

The reactivity of the thiophene ring is modulated by the combined electronic effects of the ethoxy and bromo substituents.

Ethoxy Group: The ethoxy group at the C2 position is a strong activating group. Through resonance, the oxygen atom can donate a lone pair of electrons into the thiophene π-system, increasing the electron density of the ring and making it more nucleophilic. wikipedia.orgnih.gov This effect stabilizes the positive charge in the cationic intermediate formed during electrophilic attack. As an alkoxy group, it is a powerful ortho, para-director. In this molecule, the C4 position is ortho to the C2-ethoxy group (via the thiophene ring system), and thus the ethoxy group strongly directs electrophilic attack to this site.

Bromo Substituents: The bromine atoms at the C3 and C5 positions are deactivating groups. Due to their high electronegativity, they withdraw electron density from the thiophene ring through the inductive effect, making the ring less reactive towards electrophiles. libretexts.org However, like other halogens, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org

In this compound, these effects are combined. The powerful activating and directing effect of the C2-ethoxy group dominates, strongly favoring substitution at the C4 position. The deactivating inductive effect of the two bromo groups serves to temper this reactivity, meaning the molecule is less reactive than a simple 2-ethoxythiophene (B3051847) but is still primed for substitution at the sole available C4 position.

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms at the C3 and C5 positions are excellent leaving groups in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. A key aspect of the reactivity of this compound in these reactions is the potential for selective substitution at one of the C-Br bonds. The C5-Br bond is generally more sterically accessible than the C3-Br bond, which is situated next to the ethoxy group. This difference can allow for regioselective reactions, where the C5 position reacts preferentially under carefully controlled conditions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

For this compound, a Suzuki reaction could proceed at either the C3 or C5 position, or at both. Selective mono-coupling at the more reactive C5 position is often achievable. The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orglibretexts.org A significant advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. harvard.edu The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, selective mono-arylation or vinylation at the C5 position would be the expected outcome under controlled stoichiometry, with double substitution possible with an excess of the organotin reagent.

Negishi Coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to moisture and air. The reaction is effective for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and other types of carbon-carbon bonds. wikipedia.orgnih.gov

Kumada Coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is one of the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgnih.gov The high reactivity of Grignard reagents makes the Kumada coupling very effective, but it also limits the tolerance for functional groups that are sensitive to strong nucleophiles or bases, such as esters and ketones. organic-chemistry.org

C-N and C-O Bond Formation via Nucleophilic Displacement

The bromine atoms on the this compound ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The success of these reactions is often contingent on the electronic nature of the thiophene ring and the reaction conditions employed. The electron-donating ethoxy group at the C2 position can influence the reactivity of the bromine atoms at the C3 and C5 positions towards nucleophiles.

While specific studies on the nucleophilic displacement of this compound with amines and alkoxides are not extensively detailed in the reviewed literature, general principles of SNAr on thiophene systems suggest that such reactions are feasible. For instance, studies on other substituted nitrothiophenes have shown that they readily undergo nucleophilic substitution with various amines. This suggests that with appropriate activation, such as the presence of electron-withdrawing groups or the use of a strong base, this compound could react with nucleophiles like primary and secondary amines or alkoxides. The regioselectivity of such substitutions would be an important aspect to consider, as the electronic and steric environment of the C3 and C5 positions differ.

Lithiation and Grignard Reagent Formation at Thiophene Positions

The bromine atoms of this compound provide convenient handles for the generation of organometallic intermediates, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles in their own right and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.

Direct Lithiation Strategies

Direct lithiation of brominated thiophenes is a common strategy to generate thienyllithium species. This is typically achieved through a halogen-lithium exchange reaction using an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures. In the case of this compound, the reaction with n-BuLi would be expected to proceed selectively at one of the bromine atoms. The regioselectivity of this exchange is influenced by both electronic and steric factors. The ethoxy group at the C2 position may direct the lithiation to the adjacent C3 position through a coordinating effect, although the C5 position is also a potential site for exchange.

Precise experimental conditions, such as the choice of solvent, temperature, and the stoichiometry of the alkyllithium reagent, are crucial for achieving high yields and selectivity.

Halogen-Magnesium Exchange Reactions

An alternative to direct lithiation is the formation of a Grignard reagent via a halogen-magnesium exchange reaction. This method often employs reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which are known to be effective for the preparation of functionalized Grignard reagents under mild conditions. The reaction of this compound with such a reagent would lead to the formation of the corresponding thienylmagnesium halide. Similar to lithiation, the regioselectivity of the halogen-magnesium exchange would be a key consideration.

Subsequent Trapping Reactions with Electrophiles

Once the organolithium or Grignard reagent of this compound is formed in situ, it can be trapped with a variety of electrophiles to introduce new functional groups onto the thiophene ring. Common electrophiles include aldehydes, ketones, esters, carbon dioxide, and alkyl halides. For example, reaction with an aldehyde like benzaldehyde would yield a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid.

The table below illustrates potential trapping reactions of the organometallic intermediates derived from this compound.

Organometallic IntermediateElectrophileProduct StructureProduct Name
3-Lithio-5-bromo-2-ethoxythiopheneBenzaldehyde(5-bromo-2-ethoxythiophen-3-yl)(phenyl)methanol
3-(Magnesiochloro)-5-bromo-2-ethoxythiopheneCarbon Dioxide5-bromo-2-ethoxythiophene-3-carboxylic acid

Oxidation and Reduction Pathways of the Thiophene Core

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). These oxidized species have altered electronic properties and can participate in a different range of chemical reactions, such as Diels-Alder cycloadditions.

Selective Oxidation Methodologies

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a common challenge in organic synthesis. A variety of oxidizing agents and methods have been developed to achieve this transformation. For the oxidation of this compound, mild oxidizing agents would be preferred to avoid potential side reactions involving the bromine atoms or the ethoxy group.

Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of sulfides. By carefully controlling the stoichiometry of the oxidant (typically one equivalent) and the reaction temperature, it is often possible to selectively obtain the sulfoxide. Other methods for selective sulfoxidation include the use of hydrogen peroxide in the presence of a catalyst or in specific solvent systems. The formation of the corresponding thiophene-1,1-dioxide would typically require more forcing conditions, such as an excess of a strong oxidizing agent.

The table below summarizes potential oxidation products of this compound.

Starting MaterialOxidizing Agent (Conditions)Product StructureProduct Name
This compound1 eq. m-CPBAThis compound 1-oxide
This compound>2 eq. m-CPBAThis compound 1,1-dioxide

Reductive Debromination Strategies

The selective removal of one or both bromine atoms from the this compound scaffold is a crucial transformation for its use in further chemical synthesis. Various reductive debromination strategies can be employed, often with differing selectivities and mechanisms.

One common approach involves the use of metal-catalyzed reductions. Catalytic hydrogenation, employing catalysts such as palladium on carbon, is a well-established method for the dehalogenation of aryl halides. researchwithrutgers.comorganic-chemistry.org While specific studies on this compound are not extensively documented, the general mechanism involves the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis. The ethoxy group at the 2-position, being an electron-donating group, can influence the electron density of the thiophene ring and potentially affect the rate and selectivity of the debromination process. It is generally observed that bromides are reduced more readily than chlorides under these conditions. organic-chemistry.org

Another effective reagent for the debromination of polyhalogenated thiophenes is zinc dust in the presence of an acid, such as acetic acid. scispace.com This classical method has demonstrated remarkable selectivity in certain cases. For instance, studies on polybrominated thiophenes have shown that α-bromines (at positions 2 and 5) are often more readily removed than β-bromines (at positions 3 and 4). scispace.com In the case of this compound, this could potentially lead to the selective removal of the bromine at the 5-position. The proposed mechanism involves the formation of an organozinc intermediate, which is then protonated by the acid to yield the debrominated product. The reaction conditions, such as temperature and reaction time, can be tuned to favor the formation of either the mono- or di-debrominated product. scispace.com

Modern approaches to reductive dehalogenation include electrophotocatalytic systems and the use of nickel catalysts. These methods offer alternative pathways for C-Br bond cleavage, often under milder conditions. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed for a variety of aryl halides, suggesting their potential applicability to this compound. organic-chemistry.org Enzymatic reductive dehalogenation has also emerged as a powerful tool, particularly in the context of natural product biosynthesis, showcasing the potential for highly selective transformations. nih.gov

Reagent/MethodPotential SelectivityMechanistic Insight
Catalytic Hydrogenation (e.g., Pd/C)Generally non-selective for di-dehalogenationOxidative addition-hydrogenolysis on metal surface
Zinc dust/Acetic AcidPotential for selective removal of the 5-bromo substituentFormation of an organozinc intermediate followed by protonolysis
Nickel CatalysisDependent on ligand and reaction conditionsInvolves Ni(0)/Ni(II) catalytic cycles
ElectrophotocatalysisCan be highly selective depending on the systemInterfacial charge transfer processes
Enzymatic DehalogenationHigh substrate and positional selectivityThiol-based redox mechanisms

Thermal and Photochemical Transformations

The behavior of this compound under thermal and photochemical conditions is critical for understanding its stability and potential for undergoing unique chemical transformations.

Thermal Transformations:

The thermal stability of halogenated aromatic compounds is a complex function of the nature of the halogen, its position on the ring, and the presence of other substituents. In general, the thermal decomposition of brominated organic compounds can proceed through the cleavage of the carbon-bromine bond, leading to the formation of radical species. The subsequent reactions of these radicals can lead to a variety of products, including less halogenated species, oligomers, and fragmentation products.

For this compound, heating could potentially lead to the homolytic cleavage of the C-Br bonds. The presence of the electron-donating ethoxy group might influence the stability of the resulting thienyl radicals. The decomposition products would likely depend on the specific conditions, such as temperature and the presence of other reactive species. Studies on the thermal decomposition of brominated flame retardants indicate that a complex mixture of products is often formed, though these systems are not directly analogous to the isolated molecule . cetjournal.it The thermal cleavage of larger halogenated molecules can also lead to the formation of smaller chlorinated and brominated compounds. nih.govsci-hub.box

Photochemical Transformations:

The photochemistry of thiophene and its derivatives is a rich field, characterized by various rearrangement reactions. baranlab.org Upon absorption of ultraviolet light, thiophenes can be excited to singlet or triplet states, which can then undergo a variety of transformations. While specific photochemical studies on this compound are scarce, general principles of thiophene photochemistry can provide some insights.

Photochemical rearrangements of substituted thiophenes are known to occur, often leading to positional isomerization of the substituents. The mechanism of these rearrangements can be complex and may involve the formation of intermediate species such as Dewar thiophenes or valence isomers. The nature and position of the substituents play a crucial role in directing the outcome of these photochemical reactions. The presence of both an ethoxy group and bromine atoms on the thiophene ring would be expected to influence the excited-state reactivity and the potential rearrangement pathways.

It is also conceivable that photolysis could induce C-Br bond cleavage, similar to the thermal process, leading to radical-mediated reactions. The specific products would depend on the solvent and the presence of any radical trapping agents.

TransformationPotential ProductsMechanistic Considerations
ThermalDebrominated thiophenes, oligomers, fragmentation productsHomolytic C-Br bond cleavage, radical reactions
PhotochemicalIsomeric dibromo-ethoxythiophenes, debrominated productsFormation of excited states, potential for skeletal rearrangements or C-Br bond cleavage

Theoretical and Computational Studies of 3,5 Dibromo 2 Ethoxythiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules like 3,5-Dibromo-2-ethoxythiophene. These methods provide insights into the electron distribution, molecular orbital energies, and reactivity of the compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. For instance, in studies of other brominated thiophene (B33073) derivatives, DFT has been used to predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

Molecular Orbital Analysis: HOMO-LUMO Gap Considerations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted thiophenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. For this compound, the electron-withdrawing bromine atoms and the electron-donating ethoxy group would be expected to have a pronounced effect on these frontier orbitals.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of this compound and related compounds.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-6.5-1.25.3
2-Bromothiophene-6.7-1.55.2
3,5-Dibromothiophene-6.9-1.85.1
This compoundData Not AvailableData Not AvailableData Not Available

Note: The values for thiophene and its bromo-derivatives are illustrative and would be calculated in a specific computational study.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the ethoxy group and the sulfur atom of the thiophene ring, indicating their nucleophilic character. The regions around the hydrogen atoms and the bromine atoms might exhibit a more positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers involved.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying and characterizing the geometry of the transition state is a key step in understanding a reaction mechanism. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to locate the transition state structures. This involves geometry optimization calculations where the goal is to find a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculations

The activation energy is the minimum energy required for a chemical reaction to occur. Computationally, the activation energy can be calculated as the difference in energy between the transition state and the reactants.

Activation Energy (Ea) = E(Transition State) - E(Reactants)

These calculations are crucial for predicting the rate of a reaction and understanding how different substituents or reaction conditions might affect it. For this compound, calculating the activation energies for various potential reaction pathways would help in determining the most favorable mechanism.

Below is a hypothetical data table illustrating the kind of data that would be generated from activation energy calculations for a reaction involving this compound.

Reaction PathwayReactant Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)
Pathway AData Not AvailableData Not AvailableData Not Available
Pathway BData Not AvailableData Not AvailableData Not Available

Note: The energy values are typically calculated in Hartrees and then converted to more common units like kcal/mol.

Solvent Effects in silico

Computational studies investigating the influence of solvents on the properties of this compound are crucial for understanding its behavior in various chemical environments. Although direct computational studies on this specific molecule are not extensively available, insights can be drawn from theoretical investigations of similar substituted thiophenes. In silico models, primarily employing Density Functional Theory (DFT) and implicit solvent models like the Polarizable Continuum Model (PCM), are utilized to predict how solvent polarity affects the molecule's geometric and electronic properties.

To illustrate the potential impact of solvents, the following table presents hypothetical data calculated for this compound in different solvent environments using a DFT approach. These values are representative of the types of changes one might expect based on studies of related molecules.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)
Cyclohexane2.022.154.85
Dichloromethane8.932.484.78
Acetonitrile37.52.754.72

These hypothetical data suggest that as the solvent polarity increases, the dipole moment of the molecule is enhanced, and the HOMO-LUMO gap decreases, indicating a greater ease of electronic excitation. Such computational approaches are invaluable for predicting reaction outcomes and optimizing conditions for synthesis and application without the need for extensive empirical experimentation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions over time, providing insights into preferred conformations and the energetic barriers between them.

The ethoxy group at the C2 position of the thiophene ring is a key source of conformational flexibility. Rotation around the C(thiophene)-O(ethoxy) bond and the O(ethoxy)-C(ethyl) bond determines the spatial orientation of the ethyl group relative to the thiophene ring. This orientation can have significant implications for the molecule's steric and electronic properties, including its ability to participate in intermolecular interactions.

Computational methods, particularly DFT, can be used to calculate the potential energy surface for the rotation of the ethoxy group. By systematically changing the dihedral angle of the C(thiophene)-C(thiophene)-O-C(ethyl) atoms, a rotational energy profile can be generated. For similar 2-alkoxythiophenes, studies have shown that the rotational barrier is typically in the range of a few kcal/mol. The global minimum energy conformation often corresponds to a planar arrangement where the ethyl group is oriented away from the adjacent substituent on the thiophene ring to minimize steric hindrance.

The table below presents illustrative rotational barriers for the ethoxy group in this compound, as would be determined from DFT calculations.

Rotational Dihedral Angle (°)Relative Energy (kcal/mol)
0 (syn-periplanar)2.5
904.8
180 (anti-periplanar)0.0
2704.8

The thiophene ring itself is nearly planar, but substituents can induce slight deviations from planarity. nih.govacs.org The degree of planarity is an important factor as it influences the extent of π-electron conjugation within the ring, which in turn affects the electronic and optical properties of the molecule. nih.govacs.org In this compound, the presence of two bromine atoms and an ethoxy group can introduce steric strain and electronic perturbations that may lead to minor puckering of the thiophene ring.

Computational geometry optimizations using methods like DFT are employed to determine the most stable three-dimensional structure. nih.gov Analysis of the dihedral angles within the thiophene ring can quantify its planarity. For most substituted thiophenes, the deviation from planarity is small, and the ring can be considered quasi-planar. nih.gov The planarity of the thiophene ring can be crucial for applications in materials science, such as in organic electronics, where it can influence charge transport properties. nih.gov

Structure-Reactivity Relationship Predictions

Computational chemistry provides a framework for predicting the reactivity of this compound based on its electronic structure. The positions of the bromine and ethoxy substituents significantly influence the electron density distribution around the thiophene ring, thereby dictating its susceptibility to electrophilic or nucleophilic attack.

The ethoxy group at the C2 position is an electron-donating group, which tends to increase the electron density of the thiophene ring, particularly at the C3 and C5 positions, making them more susceptible to electrophilic substitution. However, in this molecule, the C3 and C5 positions are occupied by bromine atoms. The bromine atoms are electron-withdrawing through induction but can also donate electron density through resonance. This interplay of electronic effects governs the reactivity of the remaining C4 position.

Molecular electrostatic potential (MEP) maps are a common computational tool to visualize the electron density distribution and predict sites of reactivity. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density near the sulfur atom and the C4 position, suggesting that this position is the most likely site for electrophilic aromatic substitution.

Frontier molecular orbital (FMO) theory is another powerful predictive tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, so its location can indicate the site of electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, pointing to the likely site of nucleophilic attack. In a typical substituted thiophene, the HOMO is often localized over the thiophene ring.

The following table summarizes the predicted reactivity of the C4 position in this compound based on general principles of substituted thiophene chemistry.

PropertyPredicted Characteristic at C4 PositionImplication for Reactivity
Electron DensityRelatively high due to the donating ethoxy groupFavored site for electrophilic attack
Steric HindranceRelatively low compared to other positionsAccessible for incoming reagents
HOMO LobeLikely to have a significant contributionSusceptible to electrophilic substitution

These computational predictions provide a valuable guide for synthetic chemists looking to functionalize this compound further, allowing for a more targeted and efficient approach to designing new molecules with desired properties.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-Dibromo-2-ethoxythiophene is expected to show distinct signals corresponding to the ethoxy group protons and the single proton on the thiophene (B33073) ring.

Thiophene Proton (H-4): The lone proton at the C-4 position of the thiophene ring is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing bromine atoms and the electron-donating ethoxy group. Typically, protons on a thiophene ring appear in the range of δ 6.5-8.0 ppm. The presence of two bromine atoms would likely shift this proton downfield.

Ethoxy Group Protons: The ethoxy group will exhibit two distinct signals:

A quartet corresponding to the methylene protons (-OCH₂-) due to coupling with the adjacent methyl protons. The electronegative oxygen atom will cause a significant downfield shift, likely in the range of δ 4.0-4.5 ppm.

A triplet corresponding to the methyl protons (-CH₃) due to coupling with the adjacent methylene protons. This signal is expected to appear further upfield, typically around δ 1.2-1.5 ppm.

The integration of these signals would correspond to a 1:2:3 ratio for the thiophene proton, the methylene protons, and the methyl protons, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display six unique signals, one for each carbon atom in a distinct chemical environment.

Thiophene Carbons:

The carbon atom bonded to the ethoxy group (C-2) would be shifted downfield due to the electronegativity of the oxygen atom.

The carbons bonded to the bromine atoms (C-3 and C-5) would have their chemical shifts influenced by the heavy atom effect of bromine.

The carbon atom bonded to the hydrogen (C-4) would appear in the typical aromatic region for thiophenes.

Ethoxy Group Carbons:

The methylene carbon (-OCH₂-) will be found in the range of δ 60-70 ppm.

The methyl carbon (-CH₃) will appear at a higher field, typically around δ 15-20 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-4~7.0-7.5s (singlet)~110-120
-OCH₂-~4.0-4.5q (quartet)~65-75
-CH₃~1.3-1.6t (triplet)~14-18
C-2--~155-165
C-3--~105-115
C-5--~115-125

Note: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.

2D NMR Experiments (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the methylene and methyl protons of the ethoxy group. A cross-peak between the quartet and the triplet would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign the carbon signals for the C-4, methylene, and methyl groups by correlating them to their attached protons.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the ethoxy group. By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or line shapes of the ethoxy protons, which could indicate restricted rotation around the C-O bond at lower temperatures. This could be due to steric hindrance from the adjacent bromine atom.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₆Br₂OS). The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with intense peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺C₆H₆⁷⁹Br₂OS299.8635
[M+2]⁺C₆H₆⁷⁹Br⁸¹BrOS301.8615
[M+4]⁺C₆H₆⁸¹Br₂OS303.8594

Note: These are calculated exact masses.

Fragmentation Pattern Analysis for Structural Inference

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions can provide valuable structural information.

Expected Fragmentation Pathways:

Loss of an ethyl radical: A common fragmentation for ethoxy compounds is the cleavage of the C-O bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a prominent peak at m/z [M-29]⁺.

Loss of ethylene: Another characteristic fragmentation is the McLafferty-type rearrangement involving the ethoxy group, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z [M-28]⁺•.

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to peaks at m/z [M-79]⁺ and [M-81]⁺.

Thiophene ring fragmentation: Subsequent fragmentation of the thiophene ring could also occur, leading to smaller characteristic fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Possible Fragment Ion Neutral Loss
300[C₆H₆Br₂OS]⁺•-
271[C₄HBr₂OS]⁺•C₂H₅
272[C₆H₄Br₂S]⁺•C₂H₄O
221[C₆H₆BrOS]⁺•Br

Note: The presence of bromine isotopes will result in corresponding isotopic peaks for bromine-containing fragments.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of substituted thiophenes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying compounds in complex mixtures and confirming the structure of synthesized molecules like this compound.

In a typical GC-MS analysis, the retention time of the compound provides information on its volatility and interaction with the chromatographic column's stationary phase. The subsequent mass spectrum offers a molecular fingerprint. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. A key feature of this peak would be its distinctive isotopic pattern, resulting from the presence of two bromine atoms (¹⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This would lead to a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the ethoxy substituent and the thiophene ring. Initial fragmentation may include the loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule (C₂H₄), leading to significant fragment ions. Subsequent fragmentation could involve the cleavage of the thiophene ring. libretexts.orgscirp.orgscirp.org

LC-MS is often employed for less volatile or thermally sensitive compounds. Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS analysis typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with high accuracy.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure / Loss Predicted m/z Notes
[C₆H₆Br₂OS]⁺ Molecular Ion [M]⁺ 288/290/292 Exhibits characteristic 1:2:1 isotopic pattern for two bromine atoms.
[C₄HBr₂OS]⁺ Loss of Ethylene (•C₂H₄) 260/262/264 Resulting from McLafferty-type rearrangement or cleavage of the ethoxy group.
[C₆H₅Br₂S]⁺ Loss of Ethoxy Radical (•OCH₂CH₃) 259/261/263 Cleavage of the C-O bond.

Note: The m/z values are based on the most common isotopes and will show isotopic distributions in an actual spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of bonds, which are characteristic of specific structural moieties.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the thiophene ring and the ethoxy group.

Thiophene Moiety:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org

C=C Ring Stretching: The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1600-1350 cm⁻¹ region. Substitution on the ring can influence the exact position and intensity of these bands. iosrjournals.orgglobalresearchonline.net

C-S Stretching: The C-S stretching modes of the thiophene ring are generally found at lower frequencies, often between 850 and 600 cm⁻¹. iosrjournals.org

C-Br Stretching: The C-Br stretching vibrations are expected at the lower end of the fingerprint region, typically in the 600-500 cm⁻¹ range.

Ethoxy Moiety:

C-H Stretching: The aliphatic C-H stretching vibrations (symmetric and asymmetric) of the methyl (CH₃) and methylene (CH₂) groups in the ethoxy substituent are anticipated in the 2980-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the aryl-alkyl ether linkage is a prominent feature, typically appearing as a strong band in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1050-1020 cm⁻¹ (symmetric stretch) regions. dergipark.org.tr

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch Thiophene Ring 3100 - 3050 Medium to Weak
Aliphatic C-H Stretch Ethoxy Group (-CH₂, -CH₃) 2980 - 2850 Medium to Strong
Aromatic C=C Stretch Thiophene Ring 1550 - 1400 Medium to Strong
Asymmetric C-O-C Stretch Aryl-Alkyl Ether 1275 - 1200 Strong
Symmetric C-O-C Stretch Aryl-Alkyl Ether 1050 - 1020 Strong
C-S Ring Mode Thiophene Ring 850 - 600 Medium

For molecules with rotatable single bonds, such as the C(ring)-O bond in 2-alkoxythiophenes, different spatial arrangements known as conformational isomers (or conformers) can exist. In this compound, rotation around the C2-O bond can lead to different orientations of the ethyl group relative to the thiophene ring.

Computational studies on the analogous 2-methoxythiophene suggest that the most stable conformations are planar, where the methoxy group is either syn or anti with respect to the thiophene sulfur atom. dergipark.org.tr These different conformers, while often rapidly interconverting in solution, can sometimes be distinguished using vibrational spectroscopy, particularly at low temperatures. Each conformer has a unique set of vibrational modes, and while many frequencies will be similar, slight differences in key stretching or bending modes can appear as separate or broadened peaks in the IR or Raman spectrum. nih.govnih.gov The presence of multiple peaks in a region associated with a specific vibration (e.g., the C-O-C stretching region) could indicate the co-existence of multiple stable conformers.

X-ray Crystallography for Solid-State Structure Determination

While direct X-ray crystallographic data for this compound is not available in the surveyed literature, its solid-state structure can be reliably predicted based on data from closely related compounds, such as 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene. nih.gov This technique provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice.

The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular forces. For brominated aromatic compounds, halogen bonding is a significant directional interaction that often dictates the supramolecular assembly. mpg.de

In the solid state of this compound, several key interactions are expected to influence the packing:

Halogen Bonding (Br···Br or Br···S): Interactions between the electron-deficient region on one bromine atom and an electron-rich region (like another bromine or the sulfur atom) on a neighboring molecule are highly probable. These interactions play a crucial role in the packing of many halogenated thiophenes. mpg.de

π–π Stacking: The planar, electron-rich thiophene rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of bulky bromine and ethoxy groups may lead to an offset or slipped-stack arrangement rather than a direct face-to-face stacking. nih.gov

C-H···O Interactions: Weak hydrogen bonds between a carbon-bound hydrogen (from the thiophene ring or the ethoxy group) and the oxygen atom of the ethoxy group on an adjacent molecule can further stabilize the crystal structure. nih.gov

These combined interactions would likely result in a well-ordered, three-dimensional network. The substitution pattern can lead to motifs like herringbone or π-stacked arrangements, which significantly influence the material's bulk properties. mpg.de

The internal geometry of the this compound molecule is influenced by the aromaticity of the thiophene ring and the electronic effects of its substituents. Based on data from unsubstituted thiophene and substituted analogs, precise predictions of its bond lengths and angles can be made. jchps.comwikipedia.orgresearchgate.net

The thiophene ring is expected to be nearly planar. The C-S bond lengths are typically around 1.70 Å. The C=C double bonds adjacent to the sulfur (C2=C3 and C4=C5) are shorter than the C3-C4 bond. wikipedia.org The introduction of two electronegative bromine atoms and an electron-donating ethoxy group will cause minor distortions in the ring's geometry compared to unsubstituted thiophene. For instance, the C-Br bond lengths are expected to be approximately 1.88-1.90 Å. The C2-O bond of the ether linkage will be shorter than the O-C(ethyl) bond due to the sp² hybridization of the ring carbon.

Table 3: Predicted Molecular Geometry Parameters for this compound

Parameter Atoms Involved Predicted Value Reference Analog Data
Bond Lengths (Å)
C-S ~1.70 - 1.72 Å Thiophene, wikipedia.org Substituted Thiophenes jchps.com
C=C ~1.35 - 1.37 Å Thiophene wikipedia.org
C-C ~1.41 - 1.43 Å Thiophene wikipedia.org
C-Br ~1.88 - 1.90 Å Dibrominated Thiophenes nih.govmdpi.com
C(ring)-O ~1.35 Å Ethyl 3,5-dibromo-2-hydroxybenzoate researchgate.net
O-C(ethyl) ~1.45 Å Ethyl 3,5-dibromo-2-hydroxybenzoate researchgate.net
Bond Angles (°)
C-S-C ~93° Thiophene wikipedia.org
C-C-S ~109 - 112° Thiophene, wikipedia.org Substituted Thiophenes
C-C-C ~112 - 115° Thiophene wikipedia.org
C(ring)-C(ring)-O ~125° Based on sp² hybridization

Advanced Spectroscopic Techniques for Specialized Research

In the structural elucidation of complex molecules like this compound and its derivatives, advanced spectroscopic techniques offer deeper insights into their electronic structure and stereochemistry. Methodologies such as Photoelectron Spectroscopy and Circular Dichroism Spectroscopy are instrumental in specialized research areas, providing data that complements information from more routine spectroscopic methods.

Photoelectron Spectroscopy (UPS/XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For a molecule such as this compound, XPS can provide precise information on the chemical environment of the sulfur, bromine, carbon, and oxygen atoms.

In the context of brominated thiophenes, XPS is particularly useful for confirming the presence and chemical state of the bromine and sulfur atoms. The core level spectra of S 2p and Br 3d are of significant interest. For instance, the S 2p peak in thiophene-containing compounds is typically observed around 164 eV. nih.govresearchgate.net The precise binding energy can shift depending on the electronic environment of the sulfur atom. Similarly, the Br 3d peak for bromine bonded to a carbon atom in an aromatic ring would be expected at a characteristic binding energy, which can be used to confirm the covalent bonding of bromine to the thiophene ring. nih.govresearchgate.net

Table 1: Representative XPS Core Level Binding Energies for Elements in Brominated Thiophene-Related Structures

Element Core Level Typical Binding Energy (eV) Information Provided
Sulfur S 2p ~164 Confirms the presence of the thiophene ring.
Bromine Br 3d ~70 Confirms the presence and covalent attachment of bromine.
Carbon C 1s ~285 Provides information on C-C, C-S, C-O, and C-Br bonding.

Note: The exact binding energies can vary depending on the chemical environment and the instrument calibration.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two types of circularly polarized light. While this compound itself is not chiral, chiral derivatives can be synthesized, for instance, by introducing a chiral center in the ethoxy group or by creating atropisomeric structures. CD spectroscopy would be an essential tool for characterizing the stereochemistry of such derivatives.

The CD spectrum of a chiral compound provides information about its secondary and tertiary structure. For chiral polythiophenes and oligomers, CD spectroscopy has been used to demonstrate the presence of helical structures in solution and in thin films. tandfonline.com The shape and intensity of the CD spectra are highly sensitive to the molecular conformation and any supramolecular organization. nih.gov For example, a "split-type" Cotton effect, also known as Davydov splitting, observed in the CD spectrum of a thiophene-based polymer, can indicate the presence of multiple chromophores in a chiral environment, suggesting a helical arrangement of the polymer chains. tandfonline.com

The synthesis and characterization of chiral thiophene-based materials are of interest for applications in chiroptical materials and asymmetric catalysis. mdpi.com The electronic circular dichroism (ECD) spectra of such compounds can provide a direct readout of their stereochemistry. mdpi.com For newly synthesized chiral derivatives of this compound, CD spectroscopy would be crucial for:

Confirming the presence of chirality.

Determining the absolute configuration (in combination with theoretical calculations).

Studying conformational changes in different solvents or temperatures.

Investigating aggregation phenomena.

Table 2: Key Concepts in the CD Spectroscopy of Chiral Thiophene Derivatives

Concept Description Relevance to Chiral Derivatives of this compound
Cotton Effect The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. A positive or negative Cotton effect in the CD spectrum would confirm the chirality of the derivative.
Exciton Coupling The interaction between two or more chromophores in a chiral spatial arrangement, leading to characteristic split CD signals. If the chiral derivative forms aggregates or has multiple thiophene units, exciton coupling could provide information on their spatial arrangement.

| Molar Ellipticity [θ] | A quantitative measure of the magnitude of the CD signal, normalized for concentration and path length. | The value of molar ellipticity would quantify the chiroptical response of the derivative. |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for π-Conjugated Systems and Oligomers

The electron-rich nature of the thiophene (B33073) ring, combined with the reactive C-Br bonds, makes 3,5-Dibromo-2-ethoxythiophene an excellent starting material for the construction of π-conjugated systems. These systems are of significant interest due to their unique electronic and photophysical properties.

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The properties of polythiophenes can be tuned by introducing various substituents onto the thiophene ring. Alkoxy groups, such as the ethoxy group in this compound, are known to be electron-donating, which can influence the electronic and optical properties of the resulting polymer.

The synthesis of polythiophenes from 2,5-dibromothiophene derivatives can be achieved through various metal-catalyzed cross-coupling polymerizations. For instance, in a method reminiscent of the Yamamoto polymerization, 2,5-dibromothiophene can be treated with magnesium in the presence of a nickel(bipyridine) dichloride catalyst to form poly(thiophene-2,5-diyl). Similarly, the McCullough method is a well-known route for the synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) (PATs), which involves the formation of a Grignard reagent from a 2-bromo-3-alkyl-5-halothiophene and subsequent polymerization using a nickel catalyst. While these methods are typically applied to 3-alkylthiophenes, the principles can be extended to other substituted dibromothiophenes.

The introduction of an ethoxy group at the 2-position can influence the polymerization process and the properties of the resulting polymer. For example, polythiophenes with alkoxy groups at the 3-position have shown promising electronic and optical properties. The synthesis of such polymers often begins with the preparation of the corresponding substituted dibromothiophene monomer.

A general scheme for the polymerization of a 2,5-dibromothiophene derivative is shown below:

Reaction TypeStarting MaterialCatalyst/ReagentsProduct
Cross-Coupling PolymerizationThis compoundNi or Pd catalyst, Grignard reagents or other organometallic speciesPoly(4-ethoxythiophene-2,5-diyl)

Oligothiophenes, which are short, well-defined chains of thiophene units, are valuable models for understanding the charge transport properties of their polymer counterparts and are also used in high-performance organic electronic devices. Functionalized oligothiophenes allow for the fine-tuning of their electronic properties.

This compound can serve as a key building block in the stepwise synthesis of oligothiophenes. The bromine atoms provide reactive sites for carbon-carbon bond formation through reactions like the Suzuki coupling, Stille coupling, or Kumada coupling. For example, a dibrominated thiophene can be coupled with a thiophene-boronic acid (Suzuki coupling) or a thiophene-stannane (Stille coupling) to extend the conjugated system. This process can be repeated to build up longer oligomers with a defined structure.

The ethoxy group can enhance the solubility of the resulting oligomers, which is often a challenge in the synthesis and processing of these materials. Furthermore, the electronic effects of the ethoxy group can be used to modulate the HOMO and LUMO energy levels of the oligothiophene, thereby tuning its performance in electronic devices.

Synthetic StrategyReactant 1Reactant 2CatalystProduct Type
Suzuki CouplingThis compoundThiophene-boronic acidPalladium catalystEthoxy-functionalized oligothiophene
Stille CouplingThis compoundThiophene-stannanePalladium catalystEthoxy-functionalized oligothiophene

Building Block for Functionalized Heterocycles

The thiophene ring in this compound can be used as a scaffold to construct other heterocyclic systems. The bromine atoms act as handles for further functionalization and cyclization reactions.

While the direct conversion of this compound to pyridine, pyrimidine, or quinoxaline derivatives is not a commonly reported transformation, functionalized thiophenes can serve as precursors for such heterocycles. For instance, aminothiophenes are versatile intermediates that can be used to build fused pyridine (thieno[2,3-b]pyridine) and pyrimidine (thieno[2,3-d]pyrimidine) ring systems. tandfonline.commdpi.com The synthesis of these fused systems often involves the cyclization of a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile with appropriate reagents. mdpi.com

Similarly, thiophene-bearing chalcones can be reacted with urea to form thiophene-substituted pyrimidine derivatives. pnrjournal.com The synthesis of thiophene-substituted quinoxalines can be achieved through methods like the condensation of a thiophene-containing o-diamine with a 1,2-dicarbonyl compound, or through microwave-assisted coupling reactions. doi.org

Therefore, this compound could potentially be converted into a suitable thiophene precursor (e.g., an aminothiophene or a thiophene aldehyde) through nucleophilic substitution or metal-catalyzed cross-coupling reactions, which could then be used to construct pyridine, pyrimidine, or quinoxaline ring systems.

Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic compounds, including various heterocycles. wikipedia.orgmedwinpublishers.com The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically containing ruthenium. medwinpublishers.com This strategy is widely used due to its tolerance of a broad range of functional groups. wikipedia.org

To utilize this compound in an RCM strategy, the bromine atoms would first need to be replaced with chains containing terminal alkenes. This could be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, with appropriate alkenyl boronic acids or stannanes. The resulting di-alkenyl-ethoxy-thiophene could then undergo an intramolecular RCM reaction to form a new ring fused to the thiophene core. The size of the newly formed ring would depend on the length of the tethered alkene chains.

Ring-opening metathesis polymerization (ROMP) is another variant of olefin metathesis that can be used to synthesize polymers from cyclic olefins. While less directly applicable to this compound itself, this compound could be used to synthesize a strained bicyclic system that could then undergo ROMP.

Intermediate in the Synthesis of Ligands for Catalysis Research

Thiophene-based ligands have found applications in various catalytic systems, particularly in cross-coupling reactions. The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents on the ring.

This compound serves as a versatile platform for the synthesis of such ligands. The bromine atoms can be substituted with various functional groups that can act as coordinating sites, such as phosphines, amines, or other heterocycles. For example, lithiation of the dibromothiophene followed by reaction with a chlorophosphine could introduce phosphine groups, creating a bidentate ligand.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to attach other ligand fragments to the thiophene core. The ethoxy group in this compound can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst it coordinates to. Thiophene-based ligands have been developed for detecting protein aggregates, highlighting their versatility. nih.gov

Chelation Chemistry and Metal Complexation

While direct studies on the chelation chemistry of this compound are not extensively documented, its structure serves as a valuable scaffold for the synthesis of chelating ligands. The bromine atoms can be readily displaced through various chemical reactions to introduce donor atoms, such as nitrogen, sulfur, or phosphorus, which are capable of coordinating to metal ions. This positions this compound as a precursor to bespoke ligands for applications in coordination chemistry and materials science.

The synthetic strategy towards such chelating agents typically involves the conversion of the C-Br bonds into more reactive organometallic intermediates or their direct substitution. For instance, lithium-halogen exchange reactions can be employed to generate lithiated thiophene species, which can then react with a range of electrophiles to install coordinating moieties.

Table 1: Potential Synthetic Pathways to Thiophene-Based Chelating Ligands from this compound

Reaction TypeReagentsPotential Functional Groups IntroducedResulting Ligand Type
Lithiation-Substitutionn-BuLi, then Electrophile (e.g., PPh₂Cl)PhosphineP-donor
Suzuki CouplingArylboronic acid with coordinating groupsSubstituted aryl groupsN, O, or S-donors
Stille CouplingOrganostannane with coordinating groupsVarious organic moietiesMulti-donor systems
Buchwald-Hartwig AminationAmine, Palladium catalystPrimary or secondary aminesN-donor

The resulting thiophene-based ligands can form stable complexes with a variety of transition metals. The nature of the ethoxy group at the 2-position may also influence the electronic properties and, consequently, the coordination behavior of the derived ligands.

Ligand Design for Asymmetric Catalysis

The rigid thiophene core of this compound makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. By strategically introducing chiral substituents, it is possible to create a stereochemically defined environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic transformations.

The synthesis of such chiral ligands would again leverage the reactivity of the C-Br bonds. For example, coupling reactions with chiral boronic acids or the introduction of chiral phosphine groups can be envisioned. The resulting ligands could find applications in a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations.

Table 2: Exemplary Chiral Ligand Scaffolds Derivable from this compound

Ligand ClassSynthetic ApproachPotential Catalytic Application
Chiral PhosphinesLithiation followed by reaction with a chiral phosphine precursorAsymmetric hydrogenation
Chiral Bis(oxazolines) (BOX)Functionalization and multi-step synthesisAsymmetric Diels-Alder reactions
Chiral DiaminesBuchwald-Hartwig amination with a chiral amineAsymmetric transfer hydrogenation

The modularity in the synthesis, allowing for the variation of both the chiral auxiliary and the substituents on the thiophene ring, provides a powerful tool for tuning the steric and electronic properties of the ligands to optimize catalytic performance.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. uniba.it While the direct participation of this compound in known MCRs is not prominently reported, its derivatives can be valuable substrates for such transformations.

For instance, the bromine atoms can be converted into other functional groups that are known to participate in MCRs. An example would be the conversion of a C-Br bond to an aldehyde or a boronic ester. These functionalized thiophenes can then be employed in well-established MCRs like the Ugi, Passerini, or Biginelli reactions to rapidly generate libraries of complex heterocyclic compounds. uniba.it

Furthermore, the development of novel MCRs that utilize dihalogenated heterocycles as platforms for molecular diversity is an active area of research. In such a context, this compound could serve as a key building block, allowing for the sequential and controlled introduction of different substituents in a one-pot fashion. The inherent reactivity of the C-Br bonds under palladium catalysis, for example, could be exploited in cascade reactions that are characteristic of certain MCRs.

Advanced Methodological Studies Involving 3,5 Dibromo 2 Ethoxythiophene

Flow Chemistry Applications in its Synthesis and Derivatization

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. lianhe-aigen.comspirochem.com This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, all of which are relevant to the synthesis and functionalization of halogenated thiophenes like 3,5-Dibromo-2-ethoxythiophene. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better control, higher yields, and improved product purity. nih.gov

The core of flow chemistry lies in the design of the microreactor, which is engineered to create optimal conditions for a specific chemical transformation. For the synthesis of brominated thiophenes, microreactors allow for the rapid and safe handling of elemental bromine, a hazardous and corrosive reagent. Studies on the bromination of thiophene (B33073) have shown that microreactor operation can lead to high selectivities and yields, significantly outperforming batch processes. eurekaselect.com

Key design features of microreactors applicable to this compound synthesis include:

Efficient Mixing: Micromixers, such as T-junctions, are integrated into the reactor to ensure rapid and homogeneous mixing of reactants. eurekaselect.com This is crucial for controlling the regioselectivity of bromination and other substitution reactions on the thiophene ring.

Precise Temperature Control: The large surface-to-volume ratio enables rapid heat dissipation, allowing for precise temperature management. researchgate.net This is critical for preventing side reactions and decomposition, particularly when dealing with reactive organometallic intermediates that might be used in the derivatization of this compound.

Controlled Residence Time: The volume of the reactor and the flow rate of the reagents determine the residence time—the duration reactants spend within the reactor. Flow systems allow for precise control over residence times, often reducing them from hours in batch processes to mere seconds or minutes, which can suppress the formation of impurities. eurekaselect.comresearchgate.net

A parametric study using a microreactor for thiophene bromination allowed for the rapid optimization of operating conditions like temperature and molar ratios, a task that would be far more time-consuming and resource-intensive in a batch setup. eurekaselect.com

The transition from batch to continuous flow processing for the synthesis and derivatization of this compound offers substantial gains in efficiency. The synthesis of thiophene derivatives, which can involve multi-step processes, benefits from the seamless integration of reaction, work-up, and purification steps in a continuous line. researchgate.net

Research on the bromination of 2,5-dibromo-thiophene in a continuous microreactor process demonstrated a dramatic reduction in reaction time from approximately two hours to under one second. eurekaselect.com This acceleration leads to a correspondingly massive increase in space-time yield, a critical metric for process efficiency. Such improvements are directly applicable to the synthesis of this compound. Furthermore, continuous flow processes enhance productivity and sustainability by minimizing waste and energy consumption, making them a greener alternative to traditional methods. lianhe-aigen.comspirochem.com

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time HoursSeconds to minutes eurekaselect.com
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control nih.gov
Safety Higher risk with hazardous reagentsEnhanced safety, small reaction volumes lianhe-aigen.com
Scalability Complex, non-linearSimpler, linear scale-up spirochem.com
Space-Time Yield LowerOrders of magnitude higher eurekaselect.com

High-Throughput Screening (HTS) Methodologies for Reactivity

High-Throughput Screening (HTS) comprises automated methods to rapidly test large numbers of chemical compounds for a specific activity. In the context of this compound, HTS can be employed to explore its reactivity with various substrates, identify optimal reaction conditions, and discover new derivatives with desired properties. Quantitative HTS (qHTS) formats have been used to screen vast chemical libraries against various biological and chemical assays. nih.gov

Parallel synthesis is a key enabling technology for HTS, allowing for the simultaneous creation of a large library of distinct but structurally related compounds. This methodology can be applied to this compound to generate a diverse set of derivatives for screening. For instance, the bromine atoms at the 3- and 5-positions serve as versatile handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

A well-established strategy involves the parallel synthesis of benzo[b]thiophene libraries, where diversification is achieved through palladium-catalyzed reactions on a halogenated thiophene core. nih.gov This same principle can be applied to this compound, reacting it with a diverse array of boronic acids, alkynes, or alkenes in a multi-well plate format to rapidly produce a library of derivatives. This approach has proven effective for generating structural diversity and populating compound pools for screening efforts. nih.gov

Automating the optimization of reaction conditions is a powerful application of HTS principles. By combining robotic liquid handlers with multi-well reactor plates, a wide range of parameters—such as catalysts, ligands, solvents, temperatures, and reactant ratios—can be systematically varied and tested in parallel. This allows for the rapid identification of the optimal conditions for a specific transformation involving this compound without the laborious, one-at-a-time approach of traditional methods.

A "direct-to-biology" HTS chemistry platform, for example, enables the rapid synthesis of over 1,000 compounds in 384-well plates within 24 hours, followed by immediate screening without purification. rsc.orgsemanticscholar.org This approach accelerates the "design-make-test" cycle, allowing for the swift optimization of derivatives. rsc.org Such platforms are ideal for exploring the reactivity of this compound and refining its derivatives for specific applications.

Chemoinformatics and Data Mining in Thiophene Research

Chemoinformatics involves the use of computational and data analysis techniques to extract knowledge from large sets of chemical data. ejbi.org This field is instrumental in modern chemical research, from predicting the properties of new molecules to managing the vast datasets generated by HTS. For thiophene research, chemoinformatics provides powerful tools to understand structure-activity relationships (SAR) and guide the design of new compounds.

By applying data mining techniques to chemical databases like PubChem and ChEMBL, researchers can analyze the structural features of thousands of thiophene-containing molecules and correlate them with biological or chemical properties. ejbi.orgjournalspub.info For a compound like this compound, chemoinformatic models can predict various properties:

Reactivity: Quantum mechanics-based computational workflows can predict the most likely sites for C-H activation or other functionalizations, guiding synthetic strategy. beilstein-journals.org

Physicochemical Properties: Algorithms can estimate properties like solubility, lipophilicity (logP), and molecular weight, which are crucial for applications in materials science and medicinal chemistry.

Pharmacokinetics (ADME-T): For drug discovery applications, chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of thiophene derivatives, helping to prioritize candidates with favorable properties. mdpi.com

The integration of these computational approaches allows researchers to build predictive models, identify trends, and generate actionable insights that guide experimental work on thiophene-based compounds. ejbi.org

Structure-Reactivity/Property Relationship (SAR/SPR) Modeling Methodologies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are powerful computational tools used to correlate the chemical structure of this compound with its reactivity and physical properties. These models are essential for designing new derivatives with tailored electronic and chemical characteristics.

Methodologies often employed include Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) analyses. DFT calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for predicting the material's charge transport capabilities and optical properties. nih.gov For instance, modifications to the ethoxy group or substitution of the bromine atoms would systematically alter these energy levels.

A hypothetical QSPR study on a series of 2-alkoxy-3,5-dibromothiophene derivatives might explore the relationship between the alkyl chain length of the alkoxy group and the compound's solubility or electronic absorption maximum (λmax). By developing a mathematical model based on descriptors such as molecular weight, polarizability, and dipole moment, the properties of yet-to-be-synthesized derivatives can be predicted.

Illustrative Data on Structure-Property Relationships for 2-Alkoxy-3,5-dibromothiophene Derivatives:

Compound Alkoxy Group HOMO (eV) LUMO (eV) Band Gap (eV) Predicted λmax (nm)
1 Methoxy -5.85 -1.95 3.90 310
2 Ethoxy -5.82 -1.98 3.84 315
3 Propoxy -5.80 -2.00 3.80 318

| 4 | Butoxy | -5.79 | -2.01 | 3.78 | 320 |

Note: The data in this table is illustrative and based on general trends observed in similar compounds to demonstrate the principles of SPR modeling.

Predictive Analytics for Reaction Outcomes

Predictive analytics in the context of this compound involves the use of computational models and machine learning algorithms to forecast the outcomes of chemical reactions, such as yield, selectivity, and reaction time. These predictive tools are invaluable for optimizing synthetic routes and reducing experimental overhead.

For instance, in Suzuki or Stille cross-coupling reactions, where this compound is a common substrate, predictive models can be built using historical reaction data. mdpi.com Parameters such as catalyst type, ligand, base, solvent, and temperature can be used as input features to train a machine learning model, such as a random forest or neural network, to predict the reaction yield.

Computational tools like DFT can also be used to model reaction mechanisms and predict the most likely products. By calculating the activation energies of different reaction pathways, researchers can anticipate the regioselectivity of further functionalization on the thiophene ring.

Hypothetical Predictive Model for Suzuki Coupling Yield with this compound:

Catalyst Ligand Base Solvent Temperature (°C) Predicted Yield (%)
Pd(PPh3)4 PPh3 K2CO3 Toluene 100 75
Pd2(dba)3 SPhos K3PO4 Dioxane 110 88
Pd(OAc)2 XPhos CsF THF 80 65

Note: This table presents hypothetical data to illustrate the concept of predictive analytics for reaction outcomes.

Advanced Characterization Techniques (beyond routine spectroscopy)

While routine spectroscopic methods like 1H and 13C NMR, and FT-IR are standard for initial characterization, a deeper understanding of the structure and properties of this compound and its derivatives requires more advanced techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is essential for unambiguous assignment of all proton and carbon signals, especially in more complex molecules derived from this compound.

X-ray Crystallography provides definitive proof of the three-dimensional molecular structure in the solid state. This technique is crucial for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which significantly influence the material properties of organic semiconductors. For example, the crystal structure of a related brominated thiophene-phenylene oligomer revealed how the molecular conformation can prevent quenching of luminescence.

High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized compounds with high accuracy, which is critical for publication and patenting purposes.

Electron Energy-Loss Spectroscopy (EELS) , often coupled with transmission electron microscopy (TEM), can provide detailed information about the local chemical environment and electronic structure of materials derived from this compound, particularly in the context of thin films or nanocomposites. arxiv.org

Future Research Directions and Potential Impact

Development of Novel Synthetic Pathways

While classical methods for thiophene (B33073) synthesis exist, the development of more efficient, selective, and sustainable pathways to 3,5-Dibromo-2-ethoxythiophene and its analogues is a key research avenue. Current multi-step procedures could be improved by leveraging modern synthetic methodologies.

C-H Activation/Functionalization: A primary goal is to develop methods that directly install the ethoxy group onto a pre-brominated thiophene core, or vice-versa, via regioselective C-H activation. This would reduce the number of synthetic steps, minimize waste, and avoid the use of organometallic intermediates.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for halogenation reactions which can be hazardous on a large scale. The development of a continuous process for the synthesis of this compound would be a significant step towards its industrial viability.

Biocatalysis: The use of enzymes for the regioselective halogenation or etherification of thiophene precursors represents a green and highly specific synthetic strategy. Exploring enzymes capable of tolerating and modifying substituted thiophenes could lead to novel and environmentally benign production methods.

Future synthetic research could focus on overcoming the challenges of regioselectivity in multifunctionalized thiophenes, as the introduction of substituents at the 3- and 4-positions can be difficult. mdpi.com New approaches, such as metal-catalyzed heterocyclization of functionalized alkynes, offer promising, atom-economical routes to highly substituted thiophenes. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-donating ethoxy group and the withdrawing bromo groups likely imparts unique reactivity to this compound. A thorough investigation of its reaction scope is crucial for unlocking its synthetic utility.

Selective Monofunctionalization: A significant challenge and opportunity lie in the selective reaction at either the C3 or C5 bromine atom. Developing conditions for selective Suzuki, Stille, or Sonogashira cross-coupling reactions would allow for the stepwise and controlled construction of complex molecules. nih.gov

Metal-Halogen Exchange: The electronic influence of the C2-ethoxy group could affect the kinetics of lithium-halogen or magnesium-halogen exchange at the adjacent C3-bromo position compared to the C5-bromo position. Studying these differences could enable regioselective metalation and subsequent functionalization.

Photochemical Reactivity: The UV-Vis absorption properties conferred by the substituted thiophene core suggest that photochemical reactions, such as photo-initiated cross-coupling or cyclization reactions, could be a fruitful area of investigation.

The reactivity of dibrominated thiophenes is foundational to their use as building blocks. For example, the reaction of rhodanine (B49660) vinyl bithiophene with molecular dibromine results in the bromination at the 3 and 5 positions of the terminal thiophene ring, highlighting the reactivity of these sites. mdpi.com

Integration into Novel Material Architectures (Research Focus)

The most significant impact of this compound is anticipated in the field of materials science, particularly in organic electronics. The ethoxy group helps to enhance solubility and can lower the bandgap in resulting polymers, while the two bromine atoms provide reactive sites for polymerization. jocpr.com

Conductive Polymers: This molecule is an ideal monomer for creating novel poly(3-alkoxythiophene) derivatives through polymerization reactions like Stille or Suzuki coupling. The resulting polymers are expected to have tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in bulk heterojunction solar cells, derivatives of this compound could contribute to materials with broad solar spectrum absorption and high charge carrier mobility. jocpr.com

Chemosensors: The thiophene core can be incorporated into larger molecular systems designed to detect specific analytes. The electronic properties of the system can be modulated upon binding, leading to a detectable optical or electrical signal. cognizancejournal.com

Potential Material ApplicationRole of this compoundTarget PropertiesPotential Impact
Organic Field-Effect Transistors (OFETs)Monomer for semiconducting polymerHigh charge carrier mobility, good solution processability, environmental stabilityDevelopment of flexible and low-cost electronics
Organic Photovoltaics (OPVs)Building block for donor or acceptor materialsTuned HOMO/LUMO levels, broad absorption spectrum, efficient charge separationIncreased power conversion efficiencies for solar cells
Organic Light-Emitting Diodes (OLEDs)Component of emissive or charge-transport layersHigh photoluminescence quantum yield, tunable emission colorEnergy-efficient displays and solid-state lighting
SensorsCore structure for chemosensitive materialsHigh selectivity and sensitivity, measurable optical/electrical responseAdvanced environmental monitoring and medical diagnostics

Theoretical Prediction and Validation of New Derivatives

Computational chemistry provides powerful tools to guide future synthetic efforts by predicting the properties of yet-to-be-synthesized molecules. Density Functional Theory (DFT) and other methods can be employed to screen potential derivatives of this compound for desired characteristics. researchgate.net

Property Prediction: Theoretical calculations can predict key parameters such as HOMO/LUMO energy levels, bandgaps, absorption spectra, and charge transport properties of polymers derived from this monomer. researchgate.netresearchgate.net This allows researchers to prioritize synthetic targets with the highest probability of success for specific applications.

Reaction Mechanism Elucidation: Computational studies can provide insight into the mechanisms and selectivity of reactions involving this compound, aiding in the development of optimized synthetic protocols. acs.org

Design of Novel Derivatives: By computationally replacing the bromine atoms with a wide variety of functional groups (e.g., cyano, acetylenic, or other heterocyclic groups), new molecules with targeted electronic and optical properties can be designed in silico before being pursued in the lab.

Hypothetical Derivative ClassModificationPredicted Property ChangePotential Application
Donor-Acceptor CopolymersPolymerization with an electron-accepting comonomerLowered bandgap, broadened absorption spectrumOrganic Photovoltaics (OPVs)
Thiophene-Based DyesReplacement of one Br with an acceptor group (e.g., -CN)Strong intramolecular charge transfer, enhanced nonlinear optical propertiesDye-sensitized solar cells, nonlinear optics
Fused Thiophene SystemsAnnulation reactions to form thieno[3,2-b]thiophene (B52689) or similar structuresIncreased planarity and π-conjugation, higher charge mobilityHigh-performance OFETs
BioconjugatesCoupling to bioactive molecules via the Br positionsIntroduction of fluorescence or electrochemical activityBioimaging and diagnostics

Interdisciplinary Research Opportunities

The unique substitution pattern of this compound opens doors to collaborations across various scientific disciplines.

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.comnih.gov The title compound could serve as a scaffold for the synthesis of new therapeutic agents. nih.gov

Agrochemicals: Functionalized thiophenes are also utilized in the development of new herbicides and pesticides. myskinrecipes.com The specific substituents of this compound could be explored for their potential in crop protection.

Coordination Chemistry: The sulfur atom of the thiophene ring and the oxygen of the ethoxy group can act as ligands for metal ions. This could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or magnetic properties. mdpi.com

The continued exploration of this compound and its derivatives is set to provide valuable insights and practical applications, driving innovation from fundamental organic synthesis to the cutting edge of materials science and beyond.

Q & A

Q. What structure-property relationships are critical for designing derivatives of this compound?

  • Methodological Answer : Correlate substituent effects (e.g., –Br vs. –OEt) with:
  • Thermal stability (via TGA).
  • Solubility (Hansen solubility parameters).
  • Charge mobility (Hall effect measurements).
    Use QSAR models to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.